N,N-diethyl-2-(ethylsulfonyl)benzamide
Description
N,N-Diethyl-2-(ethylsulfonyl)benzamide is a benzamide derivative featuring a sulfonyl group at the 2-position of the aromatic ring and N,N-diethyl substitution on the amide nitrogen. The ethylsulfonyl moiety is a strong electron-withdrawing group (EWG), which significantly influences the compound’s electronic properties, solubility, and reactivity.
Properties
IUPAC Name |
N,N-diethyl-2-ethylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S/c1-4-14(5-2)13(15)11-9-7-8-10-12(11)18(16,17)6-3/h7-10H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VULCURUPNILXQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=CC=C1S(=O)(=O)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-2-(ethylsulfonyl)benzamide typically involves the following steps:
Starting Material: The synthesis begins with benzamide as the starting material.
Diethylation: The benzamide undergoes diethylation using diethylamine in the presence of a suitable catalyst, such as sodium hydride, to form N,N-diethylbenzamide.
Sulfonylation: The N,N-diethylbenzamide is then subjected to sulfonylation using ethylsulfonyl chloride in the presence of a base, such as triethylamine, to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing bulk reactors for the diethylation and sulfonylation steps.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the pure compound.
Quality Control: Implementing stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N,N-diethyl-2-(ethylsulfonyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfone derivatives.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Substitution: The benzamide core allows for substitution reactions, where the ethylsulfonyl group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles or electrophiles; conditions depend on the specific substitution reaction.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Varied products depending on the substituent introduced.
Scientific Research Applications
N,N-diethyl-2-(ethylsulfonyl)benzamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N,N-diethyl-2-(ethylsulfonyl)benzamide involves its interaction with specific molecular targets. The ethylsulfonyl group can participate in various biochemical pathways, potentially inhibiting or modulating the activity of enzymes or receptors. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N,N-diethyl-2-(ethylsulfonyl)benzamide with analogous benzamide derivatives, focusing on substituent effects, synthetic routes, and biological relevance.
N,N-Diethyl-2-(methylthio)benzamide
- Structure : The methylthio (-SMe) group replaces the ethylsulfonyl (-SO₂Et) group.
- Key Differences :
- Electronic Effects : The methylthio group is electron-donating (σpara = -0.15), contrasting with the electron-withdrawing sulfonyl group (σpara = +1.81). This alters reactivity in electrophilic substitution and metal-catalyzed reactions .
- Biological Activity : Used as a precursor in SHP2 phosphatase inhibitors (e.g., SBI-4668), where the thioether is oxidized to sulfone intermediates during synthesis. The methylthio analog itself may exhibit lower target affinity due to reduced polarity .
- Synthesis : Prepared via lithium diisopropylamide (LDA)-mediated coupling of N,N-diethyl-2-(methylthio)benzamide with aldehydes .
3-(Ethylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide
- Structure : Retains the ethylsulfonyl group but replaces the N,N-diethyl amide with a thiazole-pyridine substituent.
- Biological Target: Demonstrated potency in epigenetic enzyme inhibition, unlike the diethylamide variant, which lacks heteroaromatic recognition elements .
- Synthesis: Coupling of 4-(ethylsulfonyl)benzoic acid with 2-amino-4-(pyridin-2-yl)thiazole via EDCI/HOBt activation .
N,N-Diethyl-2-(trimethylsilyl)benzamide
- Structure : Features a trimethylsilyl (-SiMe₃) group instead of ethylsulfonyl.
- Key Differences :
N,N-Diethyl-2-[(2-methylquinazolin-4-yl)oxy]ethanamine
- Structure : Substitutes the ethylsulfonyl group with a quinazoline-linked ether chain.
- Key Differences :
Tabulated Comparison of Key Compounds
Mechanistic and Functional Insights
- Sulfonyl vs. Thioether : The ethylsulfonyl group’s oxidation state (S⁺⁴) enhances metabolic stability and hydrogen-bond acceptor capacity, critical for phosphatase inhibition. In contrast, thioethers (S⁻²) are prone to oxidation, limiting their in vivo utility .
- Heterocyclic vs. Alkyl Substituents : Thiazole and quinazoline moieties introduce planar aromatic surfaces, enabling interactions with hydrophobic enzyme pockets absent in N,N-diethyl analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
